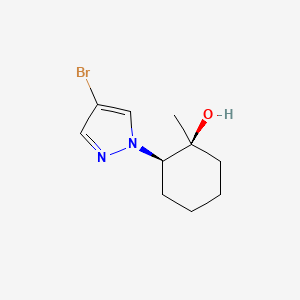
(1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol is a chiral compound featuring a cyclohexane ring substituted with a bromo-pyrazole moiety and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of reactions starting from simple precursors such as cyclohexanone.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions.
Attachment of the Bromo-Pyrazole Moiety: The bromo-pyrazole moiety is attached through a nucleophilic substitution reaction, where a pyrazole derivative reacts with a bromoalkane.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromo-pyrazole moiety can undergo reduction reactions to form various derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, osmium tetroxide, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Various reduced derivatives of the bromo-pyrazole moiety.
Substitution: Amino, thio, or alkoxy derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its chiral nature.
Material Science: It can be incorporated into polymers to impart specific properties such as chirality or reactivity.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein Binding: It can be used in studies of protein-ligand interactions.
Medicine
Drug Development: The compound can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Diagnostics: It can be used in the development of diagnostic agents for detecting specific biomolecules.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Polymer Production: It can be used in the production of specialty polymers with unique properties.
作用机制
The mechanism of action of (1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromo-pyrazole moiety can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target.
相似化合物的比较
Similar Compounds
(1S,2R)-2-(4-Chloro-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(1S,2R)-2-(4-Fluoro-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol: Similar structure but with a fluorine atom instead of bromine.
(1S,2R)-2-(4-Methyl-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromo-pyrazole moiety in (1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol imparts unique reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can enhance the compound’s binding affinity and specificity for certain targets.
属性
分子式 |
C10H15BrN2O |
|---|---|
分子量 |
259.14 g/mol |
IUPAC 名称 |
(1S,2R)-2-(4-bromopyrazol-1-yl)-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H15BrN2O/c1-10(14)5-3-2-4-9(10)13-7-8(11)6-12-13/h6-7,9,14H,2-5H2,1H3/t9-,10+/m1/s1 |
InChI 键 |
GCDRUPPDVLTYAF-ZJUUUORDSA-N |
手性 SMILES |
C[C@@]1(CCCC[C@H]1N2C=C(C=N2)Br)O |
规范 SMILES |
CC1(CCCCC1N2C=C(C=N2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





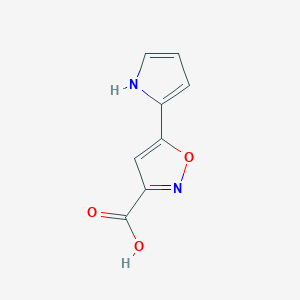
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate](/img/structure/B12949022.png)
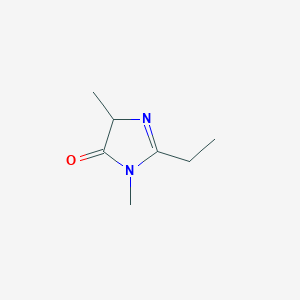
![2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12949032.png)
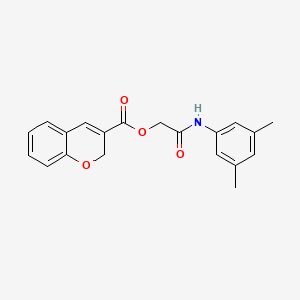
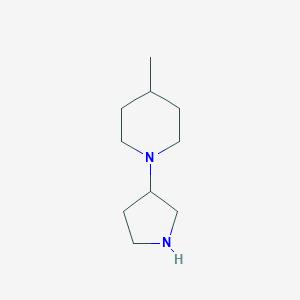
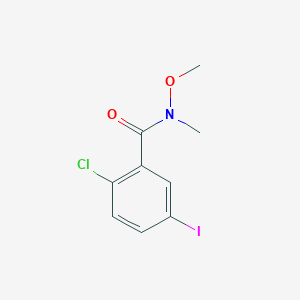

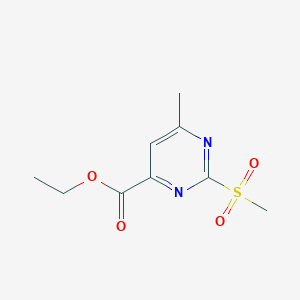
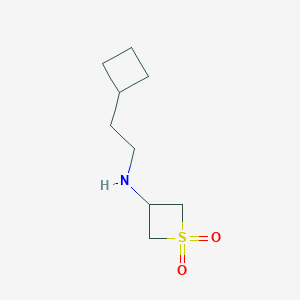
![tert-Butyl 2,6-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B12949069.png)
